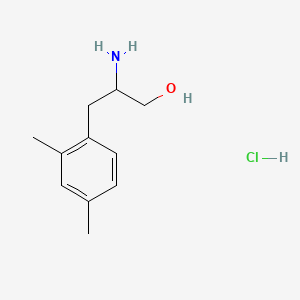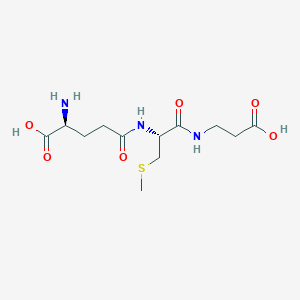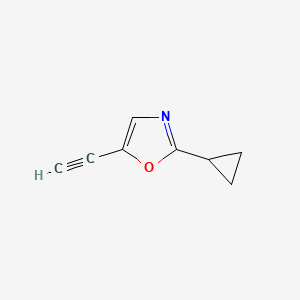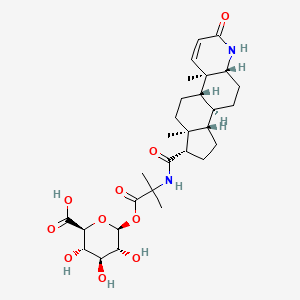
Hydroxychloroquine Diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxychloroquine Diethanol is a derivative of hydroxychloroquine, a medication primarily used to prevent and treat malaria. It is also used in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus erythematosus. This compound has similar therapeutic properties and is being explored for various applications in medicine and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxychloroquine Diethanol involves multiple steps, starting from the basic structure of hydroxychloroquine. The process typically includes the introduction of diethanolamine to the hydroxychloroquine molecule. This reaction is carried out under controlled conditions to ensure the correct attachment of the diethanolamine group.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure liquid chromatography (HPLC) to ensure the purity and stability of the compound. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Hydroxychloroquine Diethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives of this compound .
Scientific Research Applications
Hydroxychloroquine Diethanol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential in treating autoimmune diseases, malaria, and other conditions.
Industry: Used in the production of pharmaceuticals and as a reference material in quality control.
Mechanism of Action
Hydroxychloroquine Diethanol exerts its effects through several mechanisms:
Alkalinization of Lysosomes and Endosomes: This disrupts the function of these organelles, affecting cellular processes.
Inhibition of Toll-like Receptors: This reduces the activation of the immune system, which is beneficial in treating autoimmune diseases.
Downregulation of CXCR4 Expression: This affects cell signaling pathways involved in inflammation and immune response.
Comparison with Similar Compounds
Hydroxychloroquine Diethanol is similar to other compounds such as:
Hydroxychloroquine: The parent compound, used for similar therapeutic purposes.
Chloroquine: An older antimalarial drug with similar properties but more severe side effects.
Quinacrine: Another antimalarial drug with a different mechanism of action.
This compound is unique due to its modified structure, which may offer improved therapeutic effects and reduced side effects compared to its parent compound .
Properties
Molecular Formula |
C19H28ClN3O2 |
|---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
2-[4-[(7-chloro-3-methylquinolin-4-yl)amino]pentyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C19H28ClN3O2/c1-14-13-21-18-12-16(20)5-6-17(18)19(14)22-15(2)4-3-7-23(8-10-24)9-11-25/h5-6,12-13,15,24-25H,3-4,7-11H2,1-2H3,(H,21,22) |
InChI Key |
LBYWMMMYNQIVPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C=C(C=CC2=C1NC(C)CCCN(CCO)CCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Methylamino)ethoxy]propan-1-ol](/img/structure/B13447320.png)
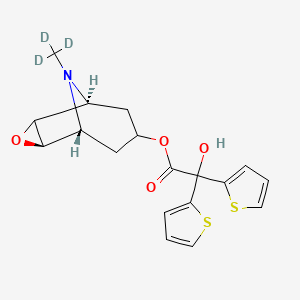
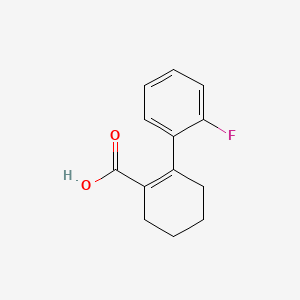
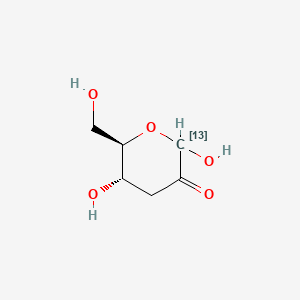
![[(3R,3AS,6S,6aR)-6-[[4-(4-Phenylphenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl] N-Phenylcarbamate](/img/structure/B13447335.png)

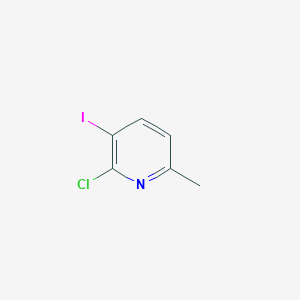
![Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate](/img/structure/B13447355.png)
![(3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid](/img/structure/B13447370.png)
![(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol;hydrate](/img/structure/B13447378.png)
